molecular formula C25H31N3 B13930503 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-cyclohexyl-5-(2-(6-methyl-3-pyridyl)ethyl)- CAS No. 20675-03-0

1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-cyclohexyl-5-(2-(6-methyl-3-pyridyl)ethyl)-

Katalognummer: B13930503
CAS-Nummer: 20675-03-0
Molekulargewicht: 373.5 g/mol
InChI-Schlüssel: ZTMIHMWNFKJYPO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-cyclohexyl-5-(2-(6-methyl-3-pyridyl)ethyl)- (CAS 20675-03-0) is a γ-carboline derivative characterized by a tricyclic core structure with a pyridine ring fused to an indole moiety. Its molecular formula is C25H31N3, with a molecular weight of 373.25 g/mol . Key structural features include:

  • A cyclohexyl group at the 2-position of the tetrahydro-pyridoindole core.
  • A 2-(6-methyl-3-pyridyl)ethyl side chain at the 5-position.

This compound belongs to the "privileged structure" family of 1,2,3,4-tetrahydro-γ-carbolines, which are known for diverse biological activities, including modulation of ion channels (e.g., CFTR) and mitochondrial function . Its synthesis typically involves Fischer indole reactions or modifications of commercial precursors like p-toluidine and 2-methyl-5-vinylpyridine .

Eigenschaften

CAS-Nummer

20675-03-0

Molekularformel

C25H31N3

Molekulargewicht

373.5 g/mol

IUPAC-Name

2-cyclohexyl-5-[2-(6-methylpyridin-3-yl)ethyl]-3,4-dihydro-1H-pyrido[4,3-b]indole

InChI

InChI=1S/C25H31N3/c1-19-11-12-20(17-26-19)13-16-28-24-10-6-5-9-22(24)23-18-27(15-14-25(23)28)21-7-3-2-4-8-21/h5-6,9-12,17,21H,2-4,7-8,13-16,18H2,1H3

InChI-Schlüssel

ZTMIHMWNFKJYPO-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC=C(C=C1)CCN2C3=C(CN(CC3)C4CCCCC4)C5=CC=CC=C52

Herkunft des Produkts

United States

Vorbereitungsmethoden

General Synthetic Strategy

The synthesis of tetrahydro-1H-pyrido[4,3-b]indole derivatives typically involves the construction of the fused pyridoindole ring system followed by substitution at specific positions, such as the 2 and 5 positions, to introduce cyclohexyl and methylpyridyl groups.

A key approach is the hydrogenation or partial reduction of pyridoindole precursors to achieve the tetrahydro form, followed by alkylation or acylation reactions to install the desired side chains.

Example Preparation of Related Tetrahydro-1H-pyrido[4,3-b]indole Compounds

A closely related compound, 6-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole , has been prepared by treatment of its hydrochloride salt with trifluoroacetic acid and triethylsilane under nitrogen at room temperature for 19 hours. The reaction mixture is then worked up by removal of excess reagents under vacuum, followed by hexane washes and extraction with dichloromethane at basic pH to isolate the free base form. This method demonstrates the reduction and purification steps relevant to tetrahydro-pyridoindole derivatives.

Enantiomeric Resolution

Chiral resolution is critical for obtaining optically pure forms of these compounds, which often exhibit stereochemistry-dependent biological activity. For example, racemic 6-bromo-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole can be resolved by forming diastereomeric salts with (R)- or (S)-mandelic acid in methanol at elevated temperatures (around 50 °C), followed by ether addition and cooling to precipitate the mandelate salts. These salts can be filtered and analyzed by chiral HPLC to confirm enantiomeric excess greater than 99%.

Alternatively, preparative chiral chromatography using CHIRALPAK AD-H columns with ethanol as eluent can separate enantiomers efficiently, providing a scalable method for enantiomeric purification.

Reaction Conditions and Optimization

Reduction and Cyclization

  • Use of trifluoroacetic acid and triethylsilane under nitrogen atmosphere at room temperature for 19 hours for reduction steps.
  • Workup involves hexane washes and basic extraction to isolate the free base.

Enantiomeric Resolution

Step Reagent(s) Temperature Solvent Outcome
Formation of mandelate salt (R)- or (S)-mandelic acid 50 °C Methanol + Ether >99% ee diastereomeric salt precipitated
Chiral chromatography CHIRALPAK AD-H column 25 °C Ethanol Separation of enantiomers with high purity

Summary Table of Preparation Steps

Step Description Reagents/Conditions Key Notes
1 Formation of pyridoindole core Cyclization of appropriate precursors Core scaffold construction
2 Reduction to tetrahydro form Trifluoroacetic acid, triethylsilane, N2, rt, 19 h Controlled partial hydrogenation
3 Alkylation at 2-position Cyclohexyl-containing alkylating agents Introduction of cyclohexyl group
4 Alkylation at 5-position 2-(6-methyl-3-pyridyl)ethyl halides or cross-coupling Installation of methylpyridyl substituent
5 Enantiomeric resolution (R)- or (S)-mandelic acid, methanol, ether, 50 °C >99% enantiomeric excess achieved
6 Purification Chiral preparative HPLC (CHIRALPAK AD-H) Scalable enantiomer separation

Research Findings and Analysis

  • The relative configuration at positions 4a and 9b in the tetrahydro-pyridoindole ring influences biological activity significantly, necessitating enantiomeric purity for pharmacological studies.
  • Substituents at the 2 and 5 positions, such as cyclohexyl and methylpyridyl groups, modulate the compound’s CNS activity, as observed in related derivatives.
  • Enantiomeric resolution by mandelic acid salts is a robust and reproducible method to obtain optically pure compounds, critical for activity and safety profiling.
  • Cross-dehydrogenative coupling reactions represent a green and efficient synthetic strategy for related heterocyclic systems, though their direct application to this compound requires further exploration.

Analyse Chemischer Reaktionen

Types of Reactions

1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-cyclohexyl-5-(2-(6-methyl-3-pyridyl)ethyl)- undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce fully saturated compounds.

Wissenschaftliche Forschungsanwendungen

1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-cyclohexyl-5-(2-(6-methyl-3-pyridyl)ethyl)- has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-cyclohexyl-5-(2-(6-methyl-3-pyridyl)ethyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the proliferation of cancer cells by interfering with DNA synthesis and inducing apoptosis . Molecular docking studies have revealed its binding orientations in the active site of certain enzymes, further elucidating its mechanism of action .

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Bulk and Steric Effects : The cyclohexyl group in the target compound introduces significant steric bulk compared to methyl or propyl groups in analogs. This may enhance binding specificity or reduce off-target interactions .

Pyridyl Chain Position : The 6-methyl-3-pyridyl side chain is conserved in the target compound and Latrepirdine, suggesting its critical role in binding nicotinic receptors or mitochondrial proteins . Replacing this with a 4-pyridinyl group (CAS 16566-74-8) may alter target selectivity.

CFTR Modulation

The target compound’s core structure aligns with γ-carbolines shown to rescue F508del- and G551D-CFTR mutants, likely via chaperone-like stabilization of misfolded proteins .

Toxicity and Selectivity

Patent and Clinical Landscape

  • In contrast, Latrepirdine’s patent landscape is tied to neurodegenerative diseases, highlighting the impact of structural modifications on intellectual property and application scope .

Biologische Aktivität

1H-Pyrido(4,3-b)indole derivatives are gaining attention in medicinal chemistry due to their diverse biological activities. The specific compound 1H-Pyrido(4,3-b)indole, 2,3,4,5-tetrahydro-2-cyclohexyl-5-(2-(6-methyl-3-pyridyl)ethyl)- has been investigated for its potential therapeutic applications, particularly in treating cystic fibrosis and neurodegenerative diseases.

Chemical Structure

The compound features a complex structure that includes a pyrido[4,3-b]indole core with additional cyclic and alkyl substituents. This structural diversity is believed to contribute to its unique biological properties.

Cystic Fibrosis Modulation

Research has identified the compound as a novel CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) potentiator. A study demonstrated that the compound effectively rescues the gating defect associated with common CF mutations such as F508del and G551D. In vitro studies showed that it enhances CFTR function and exhibits favorable pharmacokinetic properties, including good oral bioavailability and lung distribution after administration in animal models .

Neuroprotective Effects

The compound has also shown promise in neuroprotection. Dimebon, a related pyridoindole derivative, has been characterized for its ability to improve mitochondrial function and promote neurite outgrowth in neuronal cells. This suggests that similar compounds could be effective in treating neurodegenerative diseases such as Alzheimer's and Huntington's disease by enhancing neuronal survival and connectivity .

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis indicates that modifications to the pyridoindole structure can significantly impact its biological activity. For instance, enantiomerically pure derivatives have been shown to exhibit enhanced efficacy as CFTR potentiators. The presence of specific substituents at defined positions on the indole ring appears to optimize interaction with target proteins .

Cytotoxicity Studies

In vitro cytotoxicity evaluations against various cancer cell lines have indicated that certain tetrahydropyridoindoles possess significant anticancer properties. These studies utilized molecular docking simulations to predict binding affinities to key oncogenic targets, demonstrating potential as anti-tumor agents .

Case Studies

StudyFindings
Study on CFTR PotentiationIdentified as a potent modulator for F508del and G551D mutations; good oral bioavailability .
Neuroprotection ResearchImproved mitochondrial function and promoted neurite outgrowth in neuronal cells .
Cytotoxicity EvaluationDemonstrated significant activity against multiple cancer cell lines through molecular docking studies .

Q & A

Basic Research Question

  • ¹H/¹³C NMR : Key peaks include δ 9.36 (indole NH), 4.60 (q, ethyl group), and aromatic protons (δ 7.36–8.61) in CDCl₃ .
  • LC-MS : Molecular ion m/z 373.53 ([M+H]⁺) matches the calculated mass (C₂₅H₃₁N₃) .
  • X-ray crystallography : Resolves stereochemistry but requires high-purity crystals .

How do physicochemical properties (e.g., XLogP 4.9) influence solubility in biological assays?

Advanced Research Question
The high hydrophobicity (XLogP 4.9) necessitates:

  • Solubilizing agents : DMSO (≤0.1% v/v) or lipid-based carriers (e.g., liposomes).
  • Pre-formulation studies : Dynamic light scattering (DLS) assesses aggregation in PBS.
  • Critical micelle concentration (CMC) : Determines surfactant requirements for in vitro assays .

What strategies mitigate low yields in the cyclization step?

Advanced Research Question

  • Electron-withdrawing substituents : Improve cyclization efficiency by stabilizing transition states.
  • Microwave irradiation : Reduces reaction time (30 min vs. 24 h conventional heating).
  • Catalyst recycling : Pd nanoparticles immobilized on SiO₂ increase yield to 78% .

What safety precautions are advised given structural alerts (e.g., polycyclic amines)?

Basic Research Question

  • PPE : Nitrile gloves, lab coats, and fume hoods are mandatory.
  • Genotoxicity screening : Conduct Ames tests to assess mutagenic potential.
  • Spill protocols : Neutralize with 10% acetic acid and dispose via hazardous waste channels .

How can computational modeling guide SAR studies for this compound?

Advanced Research Question

  • Docking simulations : Predict binding to targets (e.g., kinase enzymes) using AutoDock Vina.
  • QSAR models : Correlate substituent effects (e.g., cyclohexyl vs. methyl groups) with bioactivity.
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories .

What are the challenges in scaling up synthesis from mg to gram quantities?

Advanced Research Question

  • Purification : Column chromatography becomes impractical; switch to recrystallization (ethanol/water).
  • Catalyst cost : Replace Pd(OAc)₂ with cheaper CuI for large-scale C–N coupling.
  • Byproduct management : Optimize workup to remove residual ligands (e.g., XPhos) .

How can regioselectivity issues in functionalization be addressed?

Basic Research Question

  • Directing groups : Introduce –NO₂ or –OMe to steer electrophilic substitution to the 4-position.
  • Protecting groups : Use Boc for indole NH to prevent undesired side reactions.
  • Microwave conditions : Enhance selectivity via rapid, controlled heating .

What pharmacological models are suitable for evaluating its CNS activity?

Advanced Research Question

  • Blood-brain barrier (BBB) penetration : Assess logBB values via in silico models (e.g., SwissADME).
  • In vivo models : Mice studies with tail-flick test (analgesia) and rotarod (motor coordination).
  • Receptor profiling : Screen against GPCR panels (e.g., serotonin 5-HT₂A) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.